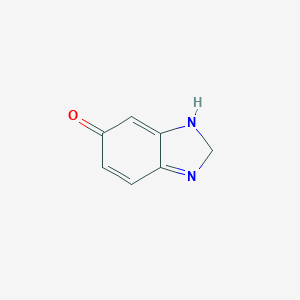

2H-Benzimidazol-5-ol

Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The journey of benzimidazole chemistry began in 1872 with the first synthesis of a benzimidazole derivative by Hoebrecker. capot.com However, it was the discovery in the 1950s that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of the vitamin B12 structure that significantly catalyzed interest in this class of compounds. rsc.org Early research focused on the fundamental synthesis and characterization of various benzimidazole derivatives. Over the decades, research has evolved from basic synthesis to the exploration of their wide-ranging biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orggoogle.comchemblink.com This has led to the development of numerous clinically used drugs containing the benzimidazole core. chemblink.com The contemporary research landscape is characterized by the development of more efficient and environmentally friendly synthetic methods and the rational design of novel derivatives with specific biological targets. google.com

Structural Framework of Benzimidazoles and the 2H-Benzimidazol-5-ol Moiety

The fundamental structure of benzimidazole consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. researchgate.net The numbering of the atoms in the benzimidazole ring is crucial for naming its derivatives. The presence of both an acidic N-H proton and a basic nitrogen atom gives benzimidazoles an amphoteric character. chemblink.com

A key feature of many benzimidazoles is tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. In the case of this compound, several tautomeric forms are possible. Theoretical studies on 5-hydroxybenzimidazole (B117332) have calculated the heats of formation for six potential tautomers, including their anionic and cationic forms. researchgate.net Infrared spectroscopy studies have indicated that in both the crystalline state and in certain solvents, 5-hydroxybenzimidazole exists predominantly in the hydroxy form as two tautomers. researchgate.net The specific tautomer, this compound, is one of these potential forms.

The structure of this compound is characterized by the presence of a hydroxyl group at the 5-position of the benzimidazole core. This hydroxyl group can significantly influence the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 148832-40-0 |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Calculated Density | 1.416 g/cm³ mdpi.com |

| Calculated Boiling Point | 230.768 °C at 760 mmHg mdpi.com |

| Calculated Flash Point | 127.16 °C mdpi.com |

Note: The properties in this table are calculated values and may differ from experimental values.

Contemporary Research Landscape for Benzimidazole Derivatives

Modern research on benzimidazole derivatives is highly interdisciplinary, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of focus is the development of novel compounds with enhanced biological activity. For instance, research has explored the synthesis of hydroxybenzimidazole-donepezil analogues as potential treatments for Alzheimer's disease. researchgate.net These studies often involve the strategic placement of substituents on the benzimidazole ring to optimize interactions with biological targets. researchgate.net

The investigation of 5-hydroxybenzimidazole derivatives has also been pursued for their potential effects on biological membranes. ebi.ac.uk Furthermore, 5-hydroxybenzimidazole has been identified as a precursor in the biosynthesis of the 5,6-dimethylbenzimidazole (B1208971) moiety of vitamin B12 in certain anaerobic bacteria like Eubacterium limosum. nih.gov This bacterium can transform 5-hydroxybenzimidazole into the cobamide of vitamin B12. This biosynthetic role highlights the natural significance of this particular benzimidazole derivative.

While direct and extensive research on the specific tautomer this compound is limited, the broader investigation into 5-hydroxybenzimidazoles and their derivatives continues to be an active area of scientific inquiry, driven by their potential applications in various fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXDTOLCQLOXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=CC(=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616394 | |

| Record name | 2,3-Dihydro-5H-benzimidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148832-40-0 | |

| Record name | 2,3-Dihydro-5H-benzimidazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h Benzimidazol 5 Ol and Its Analogs

Conventional Synthetic Approaches

Conventional methods for synthesizing the benzimidazole (B57391) ring system have been well-established for over a century and remain widely used due to their simplicity and reliability. These approaches typically involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

Condensation Reactions with o-Phenylenediamines

The most fundamental and widely practiced method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. semanticscholar.orgresearchgate.net This reaction, often carried out under acidic conditions and with heating, involves the formation of two carbon-nitrogen bonds to construct the imidazole (B134444) ring fused to the benzene (B151609) ring. ijariie.com For the specific synthesis of 2H-Benzimidazol-5-ol, a key starting material would be 3,4-diaminophenol.

The reaction can be performed with various reagents that supply the C2 carbon of the benzimidazole. Formic acid is a common and straightforward choice for producing unsubstituted C2-benzimidazoles. ijariie.com The condensation of o-phenylenediamine with formic acid upon heating is a classic example of this approach. ijariie.com Similarly, other carboxylic acids can be used to introduce a substituent at the 2-position. For instance, reacting o-phenylenediamine with various aromatic acids in the presence of a catalyst like ammonium (B1175870) chloride can yield a range of 2-substituted benzimidazoles. ijariie.com

The reaction conditions can be varied to optimize yields and accommodate different substrates. For example, some syntheses are carried out in the presence of mineral acids like hydrochloric acid or in high-boiling solvents like polyphosphoric acid or o-phosphoric acid at elevated temperatures. researchgate.netapacsci.com Catalysts such as p-toluenesulfonic acid (p-TsOH) have also been effectively used to facilitate the condensation of o-phenylenediamines with aldehydes or carboxylic acids. orientjchem.org

The general mechanism involves the initial formation of a mono-acylated or Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the final benzimidazole ring.

Phillips-Ladenburg and Weidenhagen Reactions for Benzimidazole Scaffold Formation

Two classical named reactions, the Phillips-Ladenburg and Weidenhagen reactions, are cornerstone methods for benzimidazole synthesis. semanticscholar.orgresearchgate.net

The Phillips-Ladenburg reaction , first described in 1875, specifically refers to the condensation of o-phenylenediamines with carboxylic acids under acidic conditions. apacsci.comwikipedia.orgcolab.ws This method is particularly effective for aliphatic carboxylic acids, but can also be applied to aromatic acids, often requiring higher temperatures (above 180°C) in sealed reaction vessels. colab.ws The reaction proceeds through the formation of a diamide (B1670390) intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

The Weidenhagen reaction , on the other hand, involves the condensation of an o-phenylenediamine with an aldehyde or ketone. semanticscholar.orgapacsci.comresearchgate.net This reaction is typically carried out in an aqueous or alcoholic solution in the presence of an oxidizing agent, such as a cupric salt like copper(II) acetate. ijariie.comapacsci.com The role of the oxidant is to facilitate the cyclization and aromatization to the benzimidazole ring. This method is particularly useful for synthesizing 2-substituted benzimidazoles and often provides excellent yields. ijariie.com

While both are foundational, these classic methods can be limited by harsh reaction conditions, such as high temperatures, and sometimes result in low yields. researchgate.net Consequently, numerous modifications and alternative methods have been developed to overcome these limitations.

Multi-step Synthesis from Precursors

The synthesis of specifically substituted benzimidazoles, such as this compound, often requires a multi-step approach starting from readily available precursors. This strategy allows for the introduction of desired functional groups onto the benzene ring prior to the formation of the imidazole ring.

A common strategy involves the use of substituted nitroanilines. For example, a synthetic route could begin with a precursor like 1,5-difluoro-2,4-dinitrobenzene. acs.org Through sequential nucleophilic substitution of the fluorine atoms and subsequent reduction of the nitro groups, a 2,4,5-benzenetriamine derivative can be generated. acs.org This triamine can then be condensed with an aldehyde or carboxylic acid to form the desired substituted benzimidazole. acs.org

Another approach involves starting with a molecule that already contains a portion of the final structure. For instance, the synthesis of novel 2-(1H-benzimidazol-2-yl)-5-substituted-1,3,4-oxadiazole derivatives begins with benzimidazole-2-carboxylic acid, which is then subjected to a series of reactions to build the oxadiazole ring. sioc-journal.cn Similarly, other complex benzimidazole derivatives have been synthesized in a multi-step fashion, starting from simpler benzimidazole cores and adding complexity through subsequent reactions. researchgate.netrsc.org

These multi-step syntheses offer the flexibility to create a wide diversity of substituted benzimidazoles that may not be accessible through direct condensation methods.

Advanced Synthetic Strategies

To address the limitations of conventional methods, modern synthetic chemistry has introduced more efficient and versatile strategies for benzimidazole synthesis. These include metal-catalyzed cross-coupling reactions and the use of microwave irradiation to accelerate reaction times and improve yields.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the benzimidazole scaffold, particularly at positions that are challenging to substitute using classical methods. mdpi.com

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully employed to introduce aryl or vinyl groups onto the benzimidazole ring. mdpi.com For example, a 5-bromo-substituted benzimidazole can be coupled with an aryl boronic acid in the presence of a palladium catalyst to yield a 5-arylbenzimidazole. mdpi.com

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that forms a carbon-nitrogen bond. This reaction is used to introduce amino groups or substituted amines onto the benzimidazole ring system. mdpi.com For instance, a 5-bromo-benzimidazole can be reacted with an aniline (B41778) derivative under palladium catalysis to form a 5-(arylamino)benzimidazole. mdpi.com

These metal-catalyzed reactions are often characterized by their high efficiency, broad substrate scope, and tolerance of various functional groups. mdpi.comnih.gov They provide a strategic advantage for the late-stage functionalization of complex molecules and the synthesis of libraries of compounds for biological screening. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a green and efficient alternative to conventional heating methods. scilit.comsciforum.net The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. scilit.comsciforum.net

In the context of benzimidazole synthesis, microwave irradiation has been successfully applied to the condensation of o-phenylenediamines with carboxylic acids or aldehydes. scilit.comsciforum.net These reactions can often be carried out in the absence of a catalyst, further enhancing the green credentials of the methodology. scilit.com For example, various 2-aryl benzimidazole derivatives have been synthesized in high yields (94-98%) with reaction times of only 5-10 minutes under microwave irradiation. scilit.com

Microwave-assisted protocols have been developed for various types of benzimidazole syntheses, including the preparation of nitro-substituted benzimidazoles and their subsequent derivatization. ajol.infolew.ro The efficiency and speed of microwave-assisted synthesis make it a highly attractive method for the rapid generation of benzimidazole libraries for drug discovery and other applications. scilit.comresearchgate.net

Green Chemistry Approaches in Benzimidazole Synthesis

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of benzimidazole derivatives. ijarsct.co.inbohrium.comresearchgate.net These approaches aim to minimize or eliminate the use and generation of hazardous substances by focusing on alternative reaction conditions, eco-friendly catalysts, and sustainable solvents. ijarsct.co.inresearchgate.net

Key green methodologies in benzimidazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijarsct.co.in In the synthesis of benzimidazoles, it often leads to shorter reaction times, higher yields, and the use of solvent-free conditions or environmentally benign solvents like water. ijarsct.co.inorganic-chemistry.org For instance, the reaction of o-phenylenediamines with aldehydes can be efficiently carried out under microwave irradiation, sometimes in the presence of a catalyst like oxalic acid or on a solid support. ijarsct.co.in

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. ijarsct.co.intandfonline.com Mechanochemical methods, such as mortar and pestle grinding, have been successfully employed for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, using a catalytic amount of acetic acid. tandfonline.com

Use of Green Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. ijarsct.co.in A variety of catalysts have been explored for benzimidazole synthesis, including:

Nano-catalysts: Magnetic nanoparticles like Fe3O4 and nano-Fe2O3 have been used to catalyze the condensation of o-phenylenediamines with aldehydes, offering advantages such as high yields, short reaction times, and easy separation and recycling of the catalyst. researchgate.netrsc.orgdoi.org Other examples include cobalt-doped NiFe2O4 nanoparticles and copper-doped g-C3N4 nanocomposites. doi.org

Ionic Liquids: Ionic liquids, such as [BMIM]HSO4, can serve as both the solvent and catalyst, facilitating the reaction of o-phenylenediamine with aromatic aldehydes under microwave irradiation to produce 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.com

Biorenewable Resources: D-glucose has been utilized as a C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines in water, representing a sustainable approach. organic-chemistry.org

Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.org Several methods have been developed for benzimidazole synthesis in aqueous media, including the use of a Zn/NaHSO3 system for the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes. pcbiochemres.com

Table 1: Comparison of Green Synthetic Methods for Benzimidazoles

| Method | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Microwave Synthesis | Oxalic acid, solid supports | Shorter reaction times, higher yields ijarsct.co.in |

| Mortar-Pestle Grinding | Acetic acid (catalytic) | Solvent-free, operational simplicity tandfonline.com |

| Nanocatalysis | Fe3O4, nano-Fe2O3, Co-doped NiFe2O4 | High yields, catalyst recyclability researchgate.netrsc.orgdoi.org |

| Ionic Liquids | [BMIM]HSO4 | Dual role as solvent and catalyst mdpi.com |

| Biorenewable Synthon | D-Glucose in water | Sustainable C1 source organic-chemistry.org |

| Aqueous Synthesis | Zn/NaHSO3 | Environmentally benign solvent pcbiochemres.com |

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. researchgate.netderpharmachemica.com Several one-pot methodologies have been developed for the synthesis of benzimidazole derivatives.

A common and effective one-pot approach involves the condensation of o-phenylenediamines with aldehydes. researchgate.netderpharmachemica.com This reaction can be catalyzed by a wide range of substances, including:

Iron Oxide Magnetic Nanoparticles (Fe3O4 MNPs): These provide a simple and efficient route to 2-substituted benzimidazoles with excellent yields and short reaction times. researchgate.net

Cobalt Nanocomposites: A recyclable non-noble cobalt nanocomposite has been used to catalyze the coupling of phenylenediamines and aldehydes, offering high yields and good functional-group tolerance under mild, additive- and oxidant-free conditions. researchgate.netrsc.org

Ammonium Bromide (NH4Br): This readily available and inexpensive catalyst facilitates the reaction at room temperature in ethanol, making it an eco-friendly option. derpharmachemica.comrasayanjournal.co.in

Zinc-catalyzed Cyclization: The use of N-substituted formamides as a C1 source with o-phenylenediamines in the presence of a zinc catalyst and poly(methylhydrosiloxane) (B7799882) provides benzimidazoles in good to excellent yields. organic-chemistry.orgresearchgate.net

Reductive Cyclization: One-pot synthesis from o-nitroanilines can be achieved through reduction of the nitro group followed by cyclization. organic-chemistry.orgresearchgate.net For example, using formic acid and iron powder, or a combination of Zn dust and NaHSO3 in water, allows for the direct conversion of 2-nitroanilines to benzimidazoles. organic-chemistry.orgpcbiochemres.com

Another notable one-pot strategy is the three-component reaction of 2-haloanilines, aldehydes, and a nitrogen source like ammonia (B1221849) or sodium azide, often catalyzed by copper or nickel complexes. organic-chemistry.org An iron(III) porphyrin complex has also been shown to effectively catalyze a one-pot, three-component synthesis of benzimidazoles from benzo-1,2-quinone, aldehydes, and ammonium acetate. nih.gov

Table 2: Examples of One-Pot Benzimidazole Syntheses

| Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|

| o-phenylenediamines, aldehydes | Fe3O4 MNPs | Excellent yields, short reaction times researchgate.net |

| o-phenylenediamines, aldehydes | Cobalt nanocomposite | Recyclable catalyst, mild conditions researchgate.netrsc.org |

| o-phenylenediamines, aldehydes | NH4Br in ethanol | Room temperature, eco-friendly derpharmachemica.com |

| 2-nitroanilines, aldehydes | Zn/NaHSO3 in water | Reductive cyclocondensation, aqueous medium pcbiochemres.com |

| 2-haloanilines, aldehydes, NaN3 | CuCl/TMEDA | Three-component reaction organic-chemistry.org |

| Benzo-1,2-quinone, aldehydes, NH4OAc | Fe(III) porphyrin | Domino C-N bond formation nih.gov |

Regioselective Synthesis of this compound Derivatives

The regioselective functionalization of the benzimidazole core is critical for controlling the biological activity of its derivatives. Directing substituents to specific positions, such as C-5 or C-6, allows for the fine-tuning of molecular properties.

Strategies for Positional Substitution (e.g., C-5/C-6 Functionalization)

Achieving regioselectivity in the functionalization of the benzene ring of the benzimidazole system often relies on the directing effects of existing substituents or the use of specific catalytic systems. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for the C-H functionalization of aromatic rings. For the benzimidazole scaffold, directing groups can be employed to control the position of arylation. mdpi.com For instance, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been successfully applied to the 5(6)-position of N-protected-5-bromo-2-nitrophenyl-benzimidazole, allowing for the introduction of various aryl and amino groups. nih.gov

Cascade Reactions: A novel approach to regioselective benzimidazolone construction involves a cascade of two palladium-catalyzed C-N bond-forming reactions, starting from substituted 2-bromochlorobenzene derivatives and ureas. acs.org This method provides the desired heterocycles with complete regioselectivity. acs.org Similarly, a regio- and chemo-selective cascade of palladium-catalyzed C-N bond-forming reactions involving a 2-chloroaryl sulfonate and two different nitrogen-based nucleophiles can directly construct N-arylbenzimidazoles with complete regiocontrol. nih.gov

Functionalization of Pre-substituted Precursors: A straightforward method to obtain 5(6)-substituted benzimidazoles is to start with a pre-functionalized o-phenylenediamine. For example, the condensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde (B1664092) yields 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, which can then be further functionalized at the 5(6)-position. nih.gov

Stereochemical Control in Derivatization

The introduction of chirality into benzimidazole derivatives can have a profound impact on their biological activity. Therefore, methods for controlling the stereochemistry during their synthesis are of great importance.

Organocatalysis: Chiral amines have been used as organocatalysts for the stereoselective aldol (B89426) addition of N-1 benzimidazolyl acetaldehyde (B116499) to cyclic ketones. For example, L-prolinamide was found to be an efficient catalyst for the reaction with cyclohexanone, yielding the product with high enantiomeric excess (ee) and diastereomeric ratio (dr). thieme-connect.com

Asymmetric Dearomatization: A phosphine-catalyzed intermolecular asymmetric dearomatization of benzimidazoles with cyclopropenones has been developed. chinesechemsoc.org This [3+2] annulation reaction proceeds with high yields and excellent enantioselectivity, providing access to chiral dearomatized heterocycles. chinesechemsoc.org

Use of Chiral Auxiliaries and Reagents: The synthesis of chiral benzimidazole derivatives can be achieved by employing chiral starting materials or reagents. For example, the asymmetric synthesis of (1H-benzo[d]imidazol-2-ylthio)acetamide derivatives has been reported, starting from chiral amines. ptfarm.pl The use of chiral derivatizing agents, such as axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), can be used to determine the absolute configuration of chiral alcohols incorporated into benzimidazole derivatives. researchgate.net

Enantioselective Sulfoxidation: While not directly on the benzimidazole ring itself, the stereoselective formation of a sulfoxide (B87167) group attached to the benzimidazole scaffold is a relevant strategy. Enantioselective sulfoxidation is a primary method for preparing chiral, non-racemic sulfoxides, often using transition metal catalysts like titanium and vanadium complexes. acs.org

Derivatization and Functionalization Strategies of the 2h Benzimidazol 5 Ol Scaffold

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the benzimidazole (B57391) ring are common sites for derivatization through alkylation and acylation. These reactions are fundamental for introducing a wide range of substituents, which can significantly influence the compound's solubility, lipophilicity, and interaction with biological targets.

N-Alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base. gsconlinepress.com The choice of base and solvent is crucial for controlling the reaction's outcome. For instance, the N-alkylation of 4,5,6,7-tetrabromobenzimidazoles has been successfully carried out using 3-bromopropan-1-ol as the alkylating agent with potassium carbonate (K2CO3) in acetonitrile, leading to high yields of the desired N-alkylated product. mdpi.com A similar approach can be applied to the 2H-benzimidazol-5-ol scaffold. However, the presence of the C-5 hydroxyl group introduces the possibility of a competing O-alkylation. To achieve selective N-alkylation, protection of the hydroxyl group may be necessary prior to the reaction, or reaction conditions must be carefully optimized. In some syntheses, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is used to deprotonate the benzimidazole nitrogen, followed by the addition of the alkylating agent, such as benzyl (B1604629) bromide. nih.gov

N-Acylation introduces a carbonyl group onto the benzimidazole nitrogen, forming an N-acylbenzimidazole. These derivatives can serve as important intermediates or as final products with distinct biological profiles. The reaction is commonly performed by treating the benzimidazole with an acylating agent like acetic anhydride (B1165640) or an acyl chloride. mdpi.comijeas.org For example, N-acetyl derivatives of benzimidazoles have been prepared by refluxing the parent compound with acetic anhydride in absolute ethanol. ijeas.org DMAP (4-dimethylaminopyridine) is often used as a catalyst for acylation reactions involving acyl chlorides in a solvent like dichloromethane (B109758) (DCM). mdpi.com

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide (e.g., 3-bromopropan-1-ol), K2CO3, Acetonitrile, Reflux | N-Alkyl-benzimidazole | mdpi.com |

| N-Alkylation | Benzyl bromide, NaH, THF, 70°C | N-Benzyl-benzimidazole | nih.gov |

| N-Acylation | Acetic anhydride, Ethanol, Reflux | N-Acetyl-benzimidazole | ijeas.org |

| N-Acylation | Acyl chloride, DMAP, DCM, 30°C | N-Acyl-benzimidazole | mdpi.com |

Functionalization at Aromatic Ring Positions (C-2, C-5, C-6)

Modification of the carbocyclic ring of the benzimidazole scaffold is a key strategy for fine-tuning electronic properties and exploring structure-activity relationships. The C-5 and C-6 positions, being part of the benzene (B151609) ring, are particularly amenable to electrophilic substitution and modern cross-coupling reactions. The C-2 position can also be selectively functionalized.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl and heteroaryl groups at specific positions of the benzimidazole ring. nih.gov The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent.

To functionalize the C-5 or C-6 position, a halogenated benzimidazole precursor, such as 5-bromo-2H-benzimidazol-5-ol, is typically required. The Suzuki-Miyaura coupling involves the reaction of this bromo-derivative with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SPhos), and a base (e.g., K3PO4). nih.gov

The Buchwald-Hartwig amination allows for the introduction of aryl-amino groups. This reaction couples the bromo-benzimidazole with an amine (e.g., 4-(methylsulfonyl)aniline) using a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., XPhos), and a base like cesium carbonate (Cs2CO3). nih.gov These methods have been used to successfully synthesize a range of 5(6)-substituted benzimidazoles with yields up to 81% for Suzuki and 91% for Buchwald-Hartwig reactions. nih.gov

| Coupling Reaction | Catalyst/Ligand | Base | Reactants | Position | Reference |

| Suzuki-Miyaura | Pd(OAc)2 / SPhos | K3PO4 | Bromo-benzimidazole + Aryl boronic acid | C-5(6) | nih.gov |

| Buchwald-Hartwig | Pd(OAc)2 / XPhos | Cs2CO3 | Bromo-benzimidazole + Aryl amine | C-5(6) | nih.gov |

Halogenation and nitration are classic electrophilic aromatic substitution reactions that introduce key functional groups onto the benzimidazole ring, which can serve as handles for further derivatization or as modulators of biological activity.

The direct halogenation of the benzimidazole ring can be achieved using standard halogenating agents. The position of substitution is directed by the existing substituents. For the this compound scaffold, the hydroxyl group is an activating, ortho-, para-directing group, suggesting that halogenation would likely occur at the C-6 and C-4 positions.

Nitro-substitution is typically performed using a mixture of nitric acid and sulfuric acid. nih.gov The nitration of 1,3-dihydro-2H-benzimidazol-2-one with KNO3 in sulfuric acid can lead to poly-nitrated products, including 4,5,6-trinitro derivatives, demonstrating the susceptibility of the ring to nitration. nih.gov In studies on 5-nitrospiro[benzimidazole-2,1′-cyclohexane] 1,3-dioxide, electrophilic substitution with bromine or nitric acid occurred at the meta-position relative to the existing nitro group (i.e., at C-4 or C-6). researchgate.net For this compound, the directing effects of the hydroxyl group (ortho, para) and the imidazole (B134444) moiety must be considered, which would likely lead to nitration at the C-4 and C-6 positions. The introduction of a nitro group provides a versatile chemical handle, as it can be subsequently reduced to an amino group, allowing for a host of further modifications. tsijournals.com

Formation of Fused Heterocyclic Systems

Fusing additional rings to the this compound scaffold creates complex, polycyclic systems with unique three-dimensional structures and potentially novel biological activities. This involves bifunctional reagents that react with two sites on the benzimidazole core to form a new ring.

The synthesis of benzimidazole-fused oxazepines , which are seven-membered heterocyclic rings containing oxygen and nitrogen atoms, can be achieved through multi-step synthetic pathways. A general strategy involves the O-propargylation of a hydroxyl group on the benzene ring, followed by further derivatization and a final base-mediated intramolecular cyclization to form the oxazepine ring. metu.edu.tr For the this compound scaffold, the C-5 hydroxyl group would be the starting point for building the oxazepine ring. The synthesis would involve attaching a side chain that contains the necessary functionality to cyclize with one of the benzimidazole nitrogens.

The formation of benzimidazole-fused thiazines can be envisioned through reactions with appropriate sulfur-containing bifunctional molecules. For example, the reaction of pyran-2-one derivatives with o-aminothiophenol is a known method for constructing 1,5-benzothiazepine (B1259763) systems. researchgate.net A similar conceptual approach, reacting a suitably activated this compound derivative with a reagent containing both a thiol and an amine or other reactive group, could lead to the formation of a fused thiazine (B8601807) or thiazepine ring.

A notable strategy for creating fused or linked heterocyclic systems involves the synthesis of pyrazole (B372694) benzimidazolone derivatives . These compounds can be efficiently synthesized via a 1,3-dipolar cycloaddition reaction. researchgate.net In a typical procedure, benzimidazolone (a close analogue of this compound) is used as the starting material. It reacts with an intermediate known as a hydrazonoyl chloride, which is generated in situ from the corresponding hydrazone. This cycloaddition reaction proceeds to form the pyrazole ring attached to the benzimidazolone core, with reported yields in the range of 60-75%. researchgate.net This methodology provides a direct route to novel hybrid molecules combining the structural features of both benzimidazole and pyrazole moieties. researchgate.netnih.gov

| Starting Material | Key Intermediate | Reaction Type | Fused/Linked Product | Yield | Reference |

| Benzimidazolone | Hydrazonoyl Chloride | 1,3-Dipolar Cycloaddition | Pyrazolyl-benzimidazolone | 60-75% | researchgate.net |

Strategies for Prodrug Design Based on this compound Analogs

The development of prodrugs from active pharmaceutical ingredients (APIs) is a well-established strategy to overcome undesirable physicochemical and pharmacokinetic properties, such as poor solubility, low permeability, chemical instability, and lack of site-specificity. ijpcbs.com For analogs based on the this compound scaffold, the inherent functionalities—notably the phenolic hydroxyl group at the C-5 position and the secondary amine within the imidazole ring—provide versatile handles for chemical modification to create prodrugs with improved therapeutic profiles.

The primary goal in designing prodrugs of this compound analogs is to mask one or more of these functional groups with a promoiety. This promoiety is designed to be cleaved in vivo, typically through enzymatic or chemical hydrolysis, to release the parent active drug at the desired site of action. ijpcbs.com The main strategies revolve around the formation of carrier-linked prodrugs, where the parent drug is attached to a carrier molecule either directly (bipartite) or via a linker (tripartite). nih.gov

Ester and Carbonate Prodrugs for Modulating Lipophilicity and Solubility

The most common approach for derivatizing the C-5 hydroxyl group is through the formation of esters or carbonates. This strategy is highly adaptable for tuning the lipophilicity of the parent compound.

Increasing Lipophilicity: Attaching a lipophilic acyl group (e.g., acetyl, palmitoyl) to the C-5 hydroxyl group can significantly increase the compound's lipophilicity (LogP). This is particularly advantageous for improving absorption across biological membranes, such as the gastrointestinal tract or the blood-brain barrier. An example is the conversion of chloramphenicol (B1208) to its palmitate ester to improve its pharmacokinetic profile. mdpi.com

Increasing Aqueous Solubility: Conversely, to enhance water solubility for intravenous administration, the C-5 hydroxyl can be linked to a highly polar or ionizable promoiety. ijpcbs.com A classic example is the formation of a phosphate (B84403) ester. The resulting prodrug is often highly water-soluble as its disodium (B8443419) salt and can be readily cleaved by endogenous phosphatases to release the active parent drug. nih.gov Another strategy involves creating amino acid ester conjugates, particularly with glycine (B1666218) or other small amino acids, which can exist as water-soluble hydrochloride salts. researchgate.net

The following table illustrates how different ester promoieties can be used to modify the properties of a hypothetical active this compound analog.

| Parent Analog | Promoiety | Prodrug Linkage | Intended Purpose |

| 2-Substituted-2H-Benzimidazol-5-ol | Acetyl | Ester | Increase Lipophilicity, Enhance Membrane Permeability |

| 2-Substituted-2H-Benzimidazol-5-ol | Pivaloyl (tert-butanoyl) | Ester | Increase Lipophilicity and provide steric hindrance against premature hydrolysis |

| 2-Substituted-2H-Benzimidazol-5-ol | Glycyl | Amino Acid Ester | Increase Aqueous Solubility (as HCl salt) |

| 2-Substituted-2H-Benzimidazol-5-ol | Phosphate | Phosphate Ester | Significantly Increase Aqueous Solubility (as Na salt) |

Carbamate and N-Acyl Prodrugs Targeting the Imidazole Ring

The N-H functionality within the benzimidazole ring offers another site for derivatization. While N-alkylation is a common functionalization strategy mdpi.com, for prodrug design, linkages that are cleavable in vivo are preferred.

N-Acyloxyalkylation: This tripartite prodrug strategy involves attaching an acyloxyalkyl group to the ring nitrogen. The ester bond is first cleaved by ubiquitous esterases, leading to an unstable N-hydroxymethyl intermediate that rapidly decomposes to release the parent drug and formaldehyde (B43269).

N-Mannich Bases: The reaction of the N-H group with formaldehyde and a secondary amine can form N-Mannich bases. While some Mannich bases can be reversible, their stability can be tuned for prodrug applications.

These modifications can alter the electronic properties and hydrogen-bonding capacity of the benzimidazole core, influencing receptor binding and metabolic stability until the promoiety is cleaved.

Enzyme-Targeted Prodrug Strategies

A more sophisticated approach involves designing prodrugs that are activated by specific enzymes that are overexpressed in target tissues, such as tumors.

Dipeptidyl Peptidase IV (DPPIV/CD26) Recognition: Conjugating the this compound analog to a dipeptide carrier can create a prodrug that is a substrate for enzymes like DPPIV, which is expressed on various cell types. nih.gov The enzymatic cleavage of the dipeptide would release the drug in proximity to these cells.

Glucuronide Prodrugs: Attaching a glucuronic acid moiety via an ether or ester linkage to the C-5 hydroxyl group can create a highly water-soluble prodrug. This linkage can be cleaved by β-glucuronidase, an enzyme found in high concentrations in some tumor microenvironments and the gut, allowing for targeted drug release.

The research into derivatization of heterocyclic scaffolds like benzimidazole is extensive, with palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination being employed to add diverse functional groups, which could then be further modified into prodrugs. nih.gov The selection of a specific prodrug strategy ultimately depends on the particular physicochemical or pharmacokinetic deficiency of the parent this compound analog and the desired therapeutic outcome.

Spectroscopic and Advanced Analytical Characterization Techniques for 2h Benzimidazol 5 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including 2H-benzimidazol-5-ol derivatives. It provides insights into the chemical environment of individual atoms. mdpi.com

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing benzimidazole (B57391) derivatives. gsconlinepress.com In ¹H NMR, the chemical shifts (δ) of protons on the benzimidazole core and any substituents provide information about their electronic environment. For instance, the protons on the aromatic ring of the benzimidazole moiety typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). rsc.orgjpionline.org The NH proton of the imidazole (B134444) ring often appears as a broad singlet at a lower field. tsijournals.com

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-thiomethyl-1H-benzimidazole | 13.5 (s, 1H, NH), 7.67-7.64 (m, 2H, ArH), 7.46-7.43 (m, 2H, ArH), 2.91 (s, 3H, SCH₃) | 152.72, 132.12, 125.11, 112.85, 14.91 | tsijournals.com |

| 2-thiomethyl-5-nitro-1H-benzimidazole | 10.5 (s, 1H, NH), 7.3-8.5 (m, 3H, ArH), 2.70 (s, 3H, CH₃) | 144.25, 141.70, 139.75, 117.55, 112.98, 109.92, 13.68 | tsijournals.com |

Note: The specific chemical shifts for this compound would require experimental determination but can be predicted to follow similar patterns.

Advanced 2D NMR Techniques (e.g., COSY) for Structural Elucidation

For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. mdpi.comnumberanalytics.com

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org This helps in identifying adjacent protons and piecing together the spin systems within the molecule, which is crucial for assigning the signals of substituted benzimidazole rings. nih.gov Other advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, providing unambiguous structural assignments. mdpi.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net For this compound derivatives, MS provides a direct way to confirm the molecular formula. jpionline.org

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, often to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in the identification of newly synthesized compounds. tsijournals.comnih.gov HRMS is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. chromatographyonline.com

Table 2: HRMS Data for Selected Benzimidazole Derivatives

| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

|---|---|---|---|

| 2-thiomethyl-1H-benzimidazole | 165.041 | 165.045 | tsijournals.com |

| 2-thiomethyl-5-nitro-1H-benzimidazole | 210.026 | 210.028 | tsijournals.com |

| 1-(2-chloroethyl)-5-nitro-benzimidazole | 226.031 | 226.034 | tsijournals.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. athabascau.ca For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as:

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

N-H stretch: The N-H bond in the imidazole ring typically shows a stretching vibration in the range of 3100-3500 cm⁻¹. jpionline.org This peak is often sharper than the O-H peak. libretexts.org

C=N and C=C stretches: Aromatic C=C and C=N stretching vibrations appear in the 1450-1650 cm⁻¹ region. ijeas.org

C-O stretch: The C-O stretching vibration of the phenolic hydroxyl group is expected in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching | 3100 - 3500 | jpionline.orglibretexts.org |

| O-H Stretching | 3200 - 3600 | pressbooks.pub |

| Aromatic C-H Stretching | 3000 - 3100 | pressbooks.pub |

| C=N and C=C Stretching | 1450 - 1650 | jpionline.orgijeas.org |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of synthesized this compound derivatives and for assessing their purity. moravek.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. libretexts.org The retention factor (Rf) value of a compound is dependent on the solvent system and the stationary phase used. biotech-asia.org

Column Chromatography: This is a preparative technique used to separate and purify larger quantities of the desired benzimidazole derivative from a reaction mixture. nih.govbiotech-asia.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. nih.gov

The purity of the fractions collected from column chromatography is often checked by TLC before the solvent is removed. nih.gov

Computational and Theoretical Studies of 2h Benzimidazol 5 Ol and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure and properties of molecules. acs.org By employing functionals like B3LYP with various basis sets, researchers can gain insights into the fundamental characteristics of benzimidazole (B57391) derivatives. dergipark.org.trbiolscigroup.us

Electronic Structure Analysis (Charge Distribution, Molecular Orbitals)

The electronic properties of benzimidazole derivatives are significantly influenced by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a crucial parameter for determining the chemical stability and reactivity of a molecule. researchgate.net

In studies of various benzimidazole analogs, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across both the benzimidazole and adjacent phenyl rings. dergipark.org.tr This distribution of electron density is critical for understanding the molecule's reactivity and potential interaction sites. The analysis of the molecular electrostatic potential (MEP) map helps in identifying the regions prone to electrophilic and nucleophilic attacks. nih.govscirp.org

Quantum chemical descriptors derived from DFT calculations, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide further quantitative measures of a molecule's reactivity. researchgate.net For instance, a study on two benzimidazole derivatives calculated these parameters using the B3LYP/6-311G(d,p) level of theory in the gas phase. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. acs.orgresearchgate.net Theoretical vibrational frequencies (FT-IR and FT-Raman spectra) can be calculated and have shown good agreement with experimental findings for related heterocyclic compounds. acs.org

Similarly, UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT), and the calculated transition wavelengths often correlate well with experimental measurements in various solvents. acs.org The use of electronic descriptors obtained from low-cost DFT methods, such as orbital energy differences and transition dipole moments, has been shown to enable accurate predictions of absorption spectra. nih.gov For example, a study on N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine utilized the IEFPCM model in chloroform (B151607) to perform frontier orbital analysis and predict its electronic transitions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and stability of ligand-protein complexes. nih.gov

In the context of benzimidazole derivatives, MD simulations have been used to explore the stability of these compounds when bound to biological targets. nih.gov For example, a study on new 1,3-dihydro-2H-benzimidazol-2-one derivatives investigated the stability of the most active compound complexed with its target protein through MD simulations. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in these simulations to assess the stability of the complex. mdpi.com Such studies have demonstrated the stability of benzimidazole derivatives within the active sites of proteins like the influenza polymerase PB2. mdpi.com

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.goviosrjournals.org This method is extensively used to understand the binding modes of benzimidazole derivatives to various protein targets. iosrjournals.orgresearchgate.net

Docking studies have revealed key interactions, such as hydrogen bonds and salt bridges, between benzimidazole analogs and the amino acid residues in the active sites of proteins. researchgate.net For instance, in studies with the dopamine (B1211576) D2 receptor, the benzimidazole moiety was found to form hydrogen bonds with serine and histidine residues. researchgate.net Similarly, docking of benzimidazole derivatives into the active site of E. coli's Biotin carboxylase has been performed to rationalize their antimicrobial activity. iosrjournals.org

The Protein-Ligand Interaction Profiler (PLIP) is a tool used for the automated detection and visualization of non-covalent interactions between proteins and ligands, including hydrogen bonds, hydrophobic contacts, and pi-stacking. nih.govrsc.org This aids in a detailed understanding of the binding mode. For example, the binding mode of benzimidazole inhibitors to the protein kinase CHK2 has been clarified using flexible side chain docking and crystallography, revealing a water-mediated interaction between the benzimidazole N1 atom and the hinge region of the kinase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ijpsr.comscirp.org

For benzimidazole derivatives, QSAR models have been developed to predict their activity against various targets. scholars.directnih.gov These models are built using molecular descriptors calculated through methods like DFT. biolscigroup.usscholars.direct A study on 2-thioarylalkyl benzimidazole derivatives established a QSAR model for their anthelmintic activity using descriptors such as the dipole moment, the energy of the highest occupied orbital (EHOMO), and the smallest negative charge of the molecule. biolscigroup.usscholars.direct Another QSAR study on benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment, and surface area govern their antifungal activity. nih.gov The statistical robustness of these models is typically validated using parameters like the coefficient of determination (R²), standard deviation (S), and cross-validation coefficient (Q²cv). scholars.direct

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. nih.govajol.info Various computational tools and web servers, such as SwissADME and ProTOX II, are used for these predictions. researchgate.netmdpi.com

For benzimidazole derivatives, ADMET predictions have been performed to evaluate their drug-likeness based on criteria like Lipinski's rule of five. nih.govresearchgate.net These studies predict properties such as mutagenicity, tumorigenicity, irritation, reproductive hazards, total polar surface area (TPSA), lipophilicity (cLogP), and aqueous solubility (LogS). researchgate.net For example, a study on novel substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonists included the prediction of their ADMET properties. nih.gov Similarly, the bioavailability and toxicity of benzimidazole derivatives and their cobalt coordination compounds have been assessed using in silico methods, including their potential to cross the blood-brain barrier and their gastrointestinal absorption. mdpi.com

Nonlinear Optical (NLO) Properties Prediction and Analysis

Computational and theoretical studies have become indispensable tools for predicting and understanding the nonlinear optical (NLO) properties of organic molecules, guiding the design of new materials for advanced photonic and optoelectronic applications. mdpi.comutm.my For benzimidazole derivatives, theoretical methods, particularly Density Functional Theory (DFT), are extensively used to explore the relationship between molecular structure and NLO response. mdpi.comacs.org These studies help in screening potential candidates and understanding the electronic origins of their NLO activity before undertaking complex and costly synthesis and experimental validation. mdpi.comutm.my

Research in this area focuses on calculating key NLO parameters such as molecular polarizability (α) and, more significantly, the first-order hyperpolarizability (β or β₀), which quantifies the second-order NLO response. mdpi.commdpi.com The computational approach typically involves optimizing the molecular geometry and then calculating the electronic properties using various DFT functionals and basis sets, such as B3LYP, CAM-B3LYP, and ωB97XD combined with Pople-style basis sets like 6-31G(d,p) or 6-31+G(d,p). mdpi.combiointerfaceresearch.comfrontiersin.org

A central strategy in designing potent NLO materials is the creation of donor-π-acceptor (D-π-A) systems. acs.orgfrontiersin.org In the context of benzimidazole analogs, the benzimidazole core can act as part of the π-conjugated bridge or be functionalized with electron-donating groups (EDGs) and electron-accepting groups (EWGs). This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field, a phenomenon that is fundamental to a large NLO response. frontiersin.orgrsc.org Analyses such as Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBOs), and Molecular Electrostatic Potential (MEP) are often employed to visualize and quantify this charge transfer process. acs.orgrsc.orgcapes.gov.br

Detailed Research Findings

Computational studies on benzimidazole analogs have revealed several key insights into enhancing their NLO properties.

One significant area of investigation is the effect of substituent groups on the benzimidazole framework. The strategic placement of EDGs and EWGs can dramatically increase the first hyperpolarizability (β₀). For instance, a DFT study on N-1-sulfonyl substituted benzimidazole derivatives demonstrated that compounds with strong acceptor groups, such as nitro groups, exhibited the highest total hyperpolarizability (βtot) values. acs.orgnih.gov The compound 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, in particular, was identified as a promising NLO material due to its high βtot value. nih.gov

Another innovative approach involves using external stimuli to switch the NLO response. A quantum chemical study demonstrated that the NLO properties of certain benzimidazole derivatives could be tuned by proton abstraction. rsc.orgcapes.gov.br The deprotonated anionic form of a molecule showed a first hyperpolarizability value four times larger than its neutral counterpart. rsc.org By further modifying the structure with effective substituents, the β₀ value was enhanced significantly, leading to a robust "off-on" NLO switching mechanism with a response up to 85 times greater than the neutral molecule. rsc.orgcapes.gov.br This switching is attributed to a change in the push-pull configuration upon deprotonation, which is confirmed by TD-DFT, NBO, and FMO analyses. rsc.org

The table below presents computational data for a benzimidazole derivative and its analogs, illustrating the effect of substitution and deprotonation on the first hyperpolarizability.

| Compound ID | Substituent on Parent Molecule | State | Calculated First Hyperpolarizability (β₀) [x 10⁻³⁰ esu] |

| 1 | None | Neutral | ~15 |

| 1⁻ | None | Anion (Deprotonated) | 61 |

| 1a⁻ | Donor/Acceptor Groups | Anion (Deprotonated) | 1189 |

| 1b⁻ | Donor/Acceptor Groups | Anion (Deprotonated) | 1678 |

| 1c⁻ | Donor/Acceptor Groups | Anion (Deprotonated) | 2028 |

| 1d⁻ | Donor/Acceptor Groups | Anion (Deprotonated) | 1965 |

| Data sourced from a quantum chemical study on benzimidazole derivatives. rsc.orgcapes.gov.br |

Furthermore, the influence of the π-conjugated linker that connects the donor and acceptor moieties has been explored. frontiersin.org Studies on D-π-A dyes have shown that modifying the π-spacer can significantly impact the electronic transitions and NLO response. frontiersin.org For benzimidazole-based systems, the planarity and conjugation length of the molecule are critical; for example, the NLO response in some small, twisted molecules is highly dependent on the dihedral angles between the aromatic and heteroaromatic rings. mdpi.com

In silico investigations on 1-benzyl-2-phenyl-1H-benzimidazole derivatives also confirmed that the introduction of specific substituents could classify the compounds as good electron donors or acceptors, with the NLO behavior of some derivatives being greater than that of urea (B33335), a standard NLO material. biointerfaceresearch.com These findings underscore the power of computational chemistry to rationally design benzimidazole-based molecules with tailored and potentially very large NLO responses, making them attractive candidates for use in modern high-tech devices. biointerfaceresearch.comfrontiersin.org

Chemical Reactivity and Transformation Mechanisms of 2h Benzimidazol 5 Ol

Oxidation and Reduction Pathways

The reactivity of 2H-Benzimidazol-5-ol in oxidation and reduction reactions is a critical aspect of its chemical behavior, influencing its stability and potential applications. The benzimidazole (B57391) core, substituted with a hydroxyl group, presents multiple sites susceptible to redox transformations.

Oxidation: The presence of the hydroxyl group on the benzene (B151609) ring and the nitrogen atoms in the imidazole (B134444) ring makes this compound and its derivatives susceptible to oxidation. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2) can be employed to induce oxidation. For instance, similar benzimidazole structures can be oxidized to the corresponding quinones. The oxidation process involves the loss of electrons, which can lead to the formation of new functional groups or the polymerization of the molecule. The specific products of oxidation are highly dependent on the reaction conditions, including the strength of the oxidizing agent, the solvent, and the temperature.

Reduction: Conversely, the benzimidazole ring system can undergo reduction. Reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this purpose. Reduction reactions typically involve the addition of hydrogen atoms or the removal of oxygen atoms. For example, related diamino-benzimidazolones can be reduced to form various amines. The reduction of the imidazole portion of the ring can lead to the formation of dihydrobenzimidazole derivatives, altering the aromaticity and, consequently, the chemical and physical properties of the compound.

The interplay between the electron-donating hydroxyl group and the imidazole ring influences the ease of oxidation and reduction. The hydroxyl group increases the electron density of the benzene ring, making it more susceptible to electrophilic attack and potentially influencing the oxidation potential.

Table 1: Common Reagents for Oxidation and Reduction of Benzimidazole Derivatives

| Reaction Type | Reagent | Typical Conditions | Product Type |

| Oxidation | Potassium permanganate (KMnO4) | Aqueous solution | Quinones |

| Oxidation | Hydrogen peroxide (H2O2) | Acetic acid | Quinones |

| Reduction | Sodium borohydride (NaBH4) | Methanol | Amines |

| Reduction | Lithium aluminum hydride (LiAlH4) | Ether | Amines |

This table is based on information for related benzimidazole compounds and may be indicative of the reactivity of this compound.

Nucleophilic and Electrophilic Substitution Reactions

The benzimidazole ring is a π-excessive system, making it susceptible to electrophilic substitution, while also containing sites prone to nucleophilic attack. chemicalbook.com The position of the hydroxyl group in this compound plays a significant role in directing these substitution reactions.

Electrophilic Aromatic Substitution: The benzene portion of the benzimidazole ring is activated towards electrophilic attack by the electron-donating hydroxyl group at position 5. This directing effect would favor substitution at the ortho and para positions relative to the hydroxyl group (positions 4 and 6). Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For example, reactions of some benzimidazole derivatives with bromine and nitric acid lead to electrophilic substitution of a hydrogen atom. researchgate.net The presence of the imidazole ring, with its two nitrogen atoms, also influences the regioselectivity of these reactions. chemicalbook.com

Table 2: Predicted Regioselectivity of Substitution Reactions on this compound

| Reaction Type | Position(s) of Attack | Rationale |

| Electrophilic Substitution | 4 and 6 | Activating and directing effect of the hydroxyl group at position 5. |

| Nucleophilic Substitution | 2 | Electron-deficient nature of the C2 carbon in the imidazole ring. chemicalbook.com |

Cyclization and Ring-Opening Reactions

The structure of this compound allows for its participation in both cyclization and ring-opening reactions, leading to the formation of diverse heterocyclic systems or acyclic intermediates.

Cyclization Reactions: Benzimidazole derivatives are frequently used as building blocks in the synthesis of more complex heterocyclic structures. The nitrogen atoms of the imidazole ring and the hydroxyl group can participate in intramolecular or intermolecular cyclization reactions. For instance, the reaction of o-phenylenediamines with various reagents can lead to the formation of the benzimidazole ring itself, a process that can be considered a cyclization. semanticscholar.org Furthermore, derivatives of this compound could potentially undergo cyclization to form fused ring systems, depending on the nature of other substituents and the reaction conditions. One-pot synthesis methods can lead to the construction of both the benzimidazole and another heterocyclic ring, such as a pteridine, in a single synthetic step. sci-hub.se

Ring-Opening Reactions: Under certain conditions, the imidazole ring of a benzimidazole derivative can undergo ring-opening. For example, heating 7-(1H-imidazo[4,5-b]pyridin-2-yl)-2-thioxopteridin-4(1H)-one in water resulted in the opening of the imidazole ring. sci-hub.se This process often involves the cleavage of one or more of the carbon-nitrogen bonds within the ring. The stability of the resulting open-chain compound and the reaction conditions are critical factors in determining whether a ring-opening reaction will occur. For this compound, harsh conditions such as strong acids or bases, or high temperatures, might be required to induce ring-opening. The reaction of some dihydropyrans with ammonia (B1221849) is accompanied by ring opening. chim.it

Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by environmental factors such as temperature, light, and the presence of oxidizing or reducing agents.

Under normal storage conditions, solid this compound is expected to be relatively stable. However, as a phenolic compound, it may be susceptible to oxidation over time, especially in the presence of air and light, potentially leading to coloration. The hydroxyl group can be a site for oxidative degradation.

In solution, its stability will depend on the pH and the solvent. In acidic or basic solutions, the compound can exist in its protonated or deprotonated forms, which may have different stabilities and degradation pathways. For instance, some benzimidazole derivatives have shown good thermal stability, with degradation temperatures well above 160 °C. acs.org However, photolysis of benzimidazole in solution can lead to dehydrodimerization. acs.org

The degradation of this compound can proceed through the pathways discussed previously, including oxidation, which could lead to the formation of quinone-like structures, or ring-opening under more forceful conditions. The specific degradation products would depend on the conditions employed.

Advanced Academic Applications of 2h Benzimidazol 5 Ol Derivatives Excluding Clinical

Building Blocks in Complex Organic Synthesis

The benzimidazole (B57391) nucleus is a prevalent motif in both synthetic and natural compounds. nih.gov Derivatives of 2H-Benzimidazol-5-ol serve as crucial building blocks, or synthons, for constructing more complex molecular architectures. Their utility stems from the reactivity of the benzimidazole core and the versatile nature of the hydroxyl group, which can be modified to introduce a wide array of functional groups.

The synthesis of the benzimidazole core itself can be achieved through various methods, most commonly via the condensation reaction between an o-phenylenediamine (B120857) derivative and a carbonyl-containing compound, such as an aldehyde or carboxylic acid. researchgate.netrsc.orgsemanticscholar.org For instance, the Phillips-Ladenburg reaction involves the condensation of 1,2-diaminobenzene derivatives with carboxylic acids. semanticscholar.org Another classic method is the Weidenhagen reaction, which uses aldehydes in the presence of an oxidizing agent. semanticscholar.org Modern approaches have expanded to include metal-free transfer-hydrogenation processes and the use of green catalysts, enhancing the efficiency and environmental friendliness of these syntheses. mdpi.comresearchgate.net

Once formed, the benzimidazole scaffold, particularly with substituents like the 5-hydroxy group, becomes a versatile intermediate. For example, 5,6-Diamino-1,3-dihydro-2H-benzoimidazol-2-one is noted as a critical building block for creating more complex organic molecules due to its ability to undergo various chemical transformations like oxidation and substitution. Similarly, the chlorinated analogue, 4-Chloro-1H-benzimidazol-5-ol, is a key intermediate in the synthesis of novel compounds with significant biological potential in non-clinical contexts. chemimpex.com

The strategic functionalization of the benzimidazole core is a key theme in its application as a building block. Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Buchwald-Hartwig aminations, have been successfully employed to modify specific positions on the ring, like the 5(6)-position of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.gov This allows for the rational design and synthesis of molecules with tailored properties for specific research applications. nih.gov These synthetic strategies highlight the role of benzimidazole derivatives not just as passive scaffolds but as active participants in the construction of intricate molecular designs for further academic exploration.

| Synthetic Method | Reactants | Key Features | Reference |

| Phillips-Ladenburg Reaction | o-Phenylenediamine derivative, Carboxylic acid | Classic condensation method | semanticscholar.org |

| Weidenhagen Reaction | 1,2-Diaminobenzene, Aldehyde | Uses an oxidizing agent like copper acetate | semanticscholar.org |

| Pd-Catalyzed Cross-Coupling | Halogenated benzimidazole, Boronic acid/Amine | Allows for precise functionalization at specific positions | nih.gov |

| Green Synthesis | o-Phenylenediamine, Aldehyde | Utilizes environmentally benign catalysts and solvents (e.g., water) | mdpi.comresearchgate.net |

Catalytic Applications in Organic Transformations

Derivatives of benzimidazole have emerged as effective ligands and catalysts in a variety of organic transformations. Their ability to coordinate with metal ions through their nitrogen atoms makes them particularly suitable for creating catalytically active metal complexes. researchgate.net These catalysts are often noted for their efficiency under moderate reaction conditions. semanticscholar.orgresearchgate.net

Benzimidazole-based catalysts have been successfully applied in several key reaction types:

Oxidation Reactions: Cobalt nanocomposites of poly(benzimidazole-amide) have been used as catalysts for the oxidation of ethylbenzene (B125841), yielding acetophenone (B1666503) with a 55% yield. semanticscholar.org Copper complexes incorporating benzimidazole-Schiff base ligands can catalyze the aerobic oxidation of substrates like 1,10-phenanthroline (B135089) at room temperature, using molecular oxygen as the oxidant. semanticscholar.org

Cross-Coupling Reactions: Palladium complexes with benzimidazole ligands have proven to be efficient catalysts for Heck and Suzuki-Miyaura reactions, which are fundamental C-C bond-forming transformations in organic synthesis. researchgate.net

Condensation Reactions: Benzimidazole derivatives themselves can act as organocatalysts. For example, functionalized benzimidazole derivatives have shown significant catalytic activity in the Biginelli reaction for synthesizing dihydropyrimidinones. researchgate.net Furthermore, various Lewis acids and heterogeneous catalysts like ZrCl₄, Er(OTf)₃, and different metal-organic frameworks (MOFs) have been employed to catalyze the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. mdpi.comdoi.org Nickel complexes grafted onto MCM-41 surfaces have also been used to catalyze these condensation reactions. doi.org

The catalytic activity is often influenced by the substituents on the benzimidazole ring. For instance, the presence of a methoxy (B1213986) group can enhance the ligand properties for metal coordination. The development of heterogeneous catalysts, where the benzimidazole complex is immobilized on a solid support like silica (B1680970) or a polymer, is a significant area of research. doi.org This approach offers advantages such as ease of catalyst recovery and recyclability, contributing to more sustainable chemical processes. rsc.org

| Catalyst System | Transformation | Example | Reference |

| Cobalt nanocomposite of poly(benzimidazole-amide) | Oxidation | Oxidation of ethylbenzene to acetophenone | semanticscholar.org |

| Copper-Benzimidazole Schiff base complex | Aerobic Oxidation | Oxidation of 1,10-phenanthroline | semanticscholar.org |

| Palladium-Benzimidazole complex | Cross-Coupling | Heck and Suzuki-Miyaura reactions | researchgate.net |

| Nickel complex on MCM-41 | Condensation | Synthesis of benzimidazoles from o-phenylenediamines and benzaldehydes | doi.org |

Materials Science Applications (e.g., Corrosion Inhibitors, NLO Materials)

The unique chemical structures of this compound and its derivatives make them highly suitable for applications in materials science, particularly as corrosion inhibitors and nonlinear optical (NLO) materials.

Corrosion Inhibitors: Benzimidazole derivatives are effective corrosion inhibitors for various metals and alloys, including steel, iron, copper, and aluminum, in aggressive acidic, basic, and salt solutions. nih.govresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active corrosion sites. scispace.comnajah.edu This adsorption occurs through the heteroatoms (N, O, S) which have lone pairs of electrons, and the π-electrons of the aromatic system. najah.edumdpi.com

The effectiveness of inhibition depends on the molecular structure, the nature of substituents, and the corrosive environment. For instance, studies have shown that benzimidazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a stronger effect on the cathodic process. nih.govresearchgate.net The adsorption process typically follows the Langmuir adsorption isotherm. scispace.comnajah.edu Newly synthesized benzimidazol-2-ones substituted with 8-hydroxyquinoline (B1678124) have demonstrated high inhibition efficiency (up to 91%) for carbon steel in hydrochloric acid. najah.edu

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 2-Mercaptobenzimidazole | Copper | 0.5 M HCl | 91.6 | nih.gov |

| Ethyl-2-(benzimidazol-2-yl-thio)acetate | Zinc | 0.1 M HCl | 75.2–93.0 | nih.gov |

| 1,3-bis((8‑hydroxy-quinolin-5-yl)methyl)-1H-benzimidazol-2(3H)-one | Carbon Steel | 1 M HCl | 91 | najah.edu |

| 2-(3,4-Dimethoxyphenyl)-1H-Benzo[d]imidazole | Mild Steel | 1.5 M H₂SO₄ | 50.5–87.2 | nih.gov |

Nonlinear Optical (NLO) Materials: Organic materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. Benzimidazole derivatives have emerged as promising candidates for second- and third-order NLO materials. mdpi.comtandfonline.com Their NLO response arises from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. The benzimidazole ring can act as either a donor or an acceptor, depending on the substituents attached to it. rsc.org

Computational studies, often using Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO properties of these molecules. nih.govmdpi.com These studies calculate parameters like the dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀), which is a measure of the second-order NLO response. researchgate.net For example, research on 1,2-diaryl benzimidazole derivatives has shown they possess large hyperpolarizability values, indicating their potential as NLO materials. nih.govresearchgate.net Remarkably large differences in the β₀ values between neutral benzimidazole chromophores and their deprotonated anions have been reported, suggesting their potential for use in NLO molecular switching. rsc.org The synthesis of D-π-A′-π-A chromophores incorporating a quinoxaline (B1680401) core and various donor moieties has also been explored to enhance NLO properties. mdpi.com

Development of Sensing and Diagnostic Probes

The inherent fluorescence of many benzimidazole compounds and the sensitivity of this fluorescence to the local environment make them excellent platforms for the development of chemical sensors and diagnostic probes for non-clinical research. sioc-journal.cn These probes often work on principles like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or ratiometric signaling, where the ratio of fluorescence intensities at two different wavelengths changes in response to an analyte. acs.orgnih.gov

pH Probes: Derivatives of benzimidazole have been engineered into ratiometric two-photon fluorescent probes for monitoring acidic pH values. acs.orgacs.org These probes exhibit a distinct color change in their emission, for example, from blue to green, as the pH decreases from neutral to acidic. acs.org They are characterized by high photostability, strong two-photon excited fluorescence, and pKa values that make them suitable for studying acidic environments in biological research models. acs.orgacs.org